Cas no 2803369-82-4 (Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate)

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate structure
2803369-82-4 structure
Product name:Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS No:2803369-82-4
MF:C12H21NO3
MW:227.300043821335
CID:6552563
PubChem ID:165757380

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • endo-3-Boc-6-hydroxy-3-azabicyclo[3.2.1]octane
    • F86224
    • PS-19704
    • 2900949-26-8
    • TERT-BUTYL ENDO-6-HYDROXY-3-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLATE
    • 2803369-82-4
    • rac-tert-butyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
    • EN300-37100384
    • Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
    • Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1
    • InChI Key: TXQVFWQEKMBQMM-GUBZILKMSA-N
    • SMILES: O[C@H]1C[C@H]2CN(C(=O)OC(C)(C)C)C[C@@H]1C2

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 1.3

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37100384-2.5g
rac-tert-butyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 95.0%
2.5g
$5217.0 2025-03-18
Aaron
AR02AHJ0-10g
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
10g
$4570.00 2023-12-15
eNovation Chemicals LLC
Y1297946-1g
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
1g
$990 2025-02-19
eNovation Chemicals LLC
Y1297946-100mg
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
100mg
$295 2025-02-19
eNovation Chemicals LLC
Y1297946-1g
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
1g
$990 2025-02-18
Aaron
AR02AHJ0-500mg
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
500mg
$609.00 2025-02-17
eNovation Chemicals LLC
Y1297946-10g
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
10g
$4965 2024-07-21
eNovation Chemicals LLC
Y1297946-10g
tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 97%
10g
$4965 2025-02-18
Enamine
EN300-37100384-10.0g
rac-tert-butyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 95.0%
10.0g
$11448.0 2025-03-18
Enamine
EN300-37100384-0.25g
rac-tert-butyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
2803369-82-4 95.0%
0.25g
$2450.0 2025-03-18

Additional information on Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Introduction to Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No. 2803369-82-4)

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, identified by its CAS number 2803369-82-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic structure, featuring a tertiary butyl group and an azabicyclo framework, has garnered attention due to its unique stereochemistry and potential applications in drug development.

The compound belongs to the class of azabicycloalkanes, which are known for their diverse biological activities and utility as intermediates in the synthesis of more complex molecules. The presence of a hydroxyl group at the 6-position and a carboxylate functionality at the 3-position adds further complexity and reactivity, making it a valuable scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel scaffolds that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. The bicyclic core of Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate offers a promising platform for such optimizations. For instance, the rigid three-membered azabicyclo ring can help maintain the conformational integrity of drug molecules, while the hydroxyl and carboxylate groups provide multiple sites for functionalization.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of biologically active molecules. The azabicyclo moiety is particularly interesting because it mimics natural products found in various organisms, suggesting that derivatives of this compound may exhibit similar biological activities. For example, studies have shown that azabicycloalkanes can interact with biological targets in ways that are distinct from linear or aromatic compounds, offering new opportunities for therapeutic intervention.

Recent research has focused on exploring the pharmacological potential of Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate and its derivatives. In particular, researchers have been investigating its interactions with enzymes and receptors involved in various disease pathways. Preliminary studies suggest that modifications to the hydroxyl and carboxylate groups can significantly alter the biological activity of the compound, leading to novel pharmacophores with enhanced efficacy and selectivity.

The synthesis of Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired stereochemistry. These methods not only improve yield but also allow for greater control over functional group placement, which is crucial for optimizing biological activity.

The potential applications of Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and nanotechnology, where precise molecular architecture is often essential for achieving desired properties. For example, derivatives of this compound could be used to develop novel polymers or supramolecular assemblies with tailored functionalities.

In conclusion, Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No. 2803369-82-4) represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and potential biological activities make it a valuable scaffold for drug development and a versatile building block for synthetic applications. As research continues to uncover new ways to exploit its chemical properties, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd